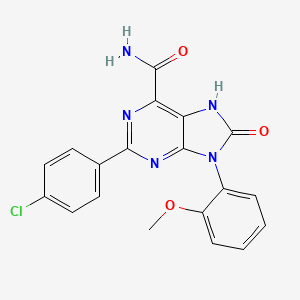

2-Cyclopentyl-2-fluoroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Cyclopentyl-2-fluoroacetamide” is a compound with the molecular formula C7H12FNO . It is structurally similar to fluoroacetamide, an organic compound that is a metabolic poison disrupting the citric acid cycle .

Molecular Structure Analysis

The molecular structure of “2-Cyclopentyl-2-fluoroacetamide” consists of a cyclopentyl group and a fluoroacetamide group . The compound has an average mass of 145.175 Da and a monoisotopic mass of 145.090286 Da .Mécanisme D'action

Target of Action

The primary target of 2-Cyclopentyl-2-fluoroacetamide is the main protease (Mpro) of SARS-CoV-2 . This protease is crucial for the virus’s life cycle as it cleaves the polyproteins encoded by the viral RNA into functional proteins .

Mode of Action

2-Cyclopentyl-2-fluoroacetamide interacts with its target through its α-ketoamide warhead . The compound is covalently attached to the catalytic Cys145 of the Mpro through the α-ketoamide warhead . This attachment results in the inhibition of the protease, thereby disrupting the life cycle of the virus .

Biochemical Pathways

By inhibiting the main protease, the compound prevents the proper formation of functional proteins necessary for the virus’s replication .

Pharmacokinetics

One study suggests that the compound has improved pharmacokinetics over similar compounds in various animal models . This improvement may allow 2-Cyclopentyl-2-fluoroacetamide to be used without additional compounds to boost its bioavailability .

Result of Action

The molecular and cellular effects of 2-Cyclopentyl-2-fluoroacetamide’s action primarily involve the disruption of the SARS-CoV-2 virus’s life cycle. By inhibiting the main protease, the compound prevents the virus from producing the functional proteins it needs to replicate . This inhibition can lead to a decrease in viral load and potentially aid in the treatment of SARS-CoV-2 infections .

Propriétés

IUPAC Name |

2-cyclopentyl-2-fluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVHGTADJHGZQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentyl-2-fluoroacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2782383.png)

![2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B2782389.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2782397.png)